molecular formula C12H19NO B355538 2-[(2-Phenylethyl)amino]butan-1-ol CAS No. 932005-22-6

2-[(2-Phenylethyl)amino]butan-1-ol

Cat. No.: B355538
CAS No.: 932005-22-6
M. Wt: 193.28g/mol
InChI Key: HLRRMIWDZXVQEN-UHFFFAOYSA-N
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Description

2-[(2-Phenylethyl)amino]butan-1-ol is a synthetic amino alcohol of interest in chemical and pharmaceutical research. Compounds in this class are frequently utilized as versatile building blocks and chiral auxiliaries in organic synthesis, aiding in the stereoselective construction of complex molecules . The structure, incorporating both amine and alcohol functional groups, suggests potential for use in catalyst systems and as a ligand or intermediate in the development of new chemical entities. Researchers are exploring its application in modulating physiochemical properties of drug candidates and as a coupling partner in compound synthesis . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(10-14)13-9-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRMIWDZXVQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Phenylethyl Amino Butan 1 Ol and Its Analogues

Conventional Synthesis of 2-[(2-Phenylethyl)amino]butan-1-ol

Conventional synthetic routes are often the most direct and are widely used for producing racemic or diastereomeric mixtures of β-amino alcohols.

Reductive amination is a cornerstone of amine synthesis. In the context of this compound, this typically involves the reaction of phenylethylamine with a four-carbon carbonyl compound containing a hydroxyl group, followed by reduction. A common precursor is 1-hydroxybutan-2-one (B1215904). The initial reaction between the amine and the ketone forms a Schiff base or imine intermediate, which is then reduced to the final amino alcohol.

A biocatalytic approach to a similar compound, (S)-2-aminobutan-1-ol, was achieved through the asymmetric reductive amination of 1-hydroxybutan-2-one using an engineered amine dehydrogenase. nih.gov This highlights the potential for enzymatic methods in the synthesis of such compounds, offering high stereoselectivity. While this specific example does not use phenylethylamine, the principle of reductive amination of a hydroxybutanone remains a viable pathway.

Another potential starting material is 2-hydroxybutanal. The reductive amination of this aldehyde with phenylethylamine would directly yield the target compound. The choice of reducing agent is critical in these reactions, with common options including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

A study on the synthesis of perillaldehyde-based aminodiols utilized reductive amination with (S)- and (R)-1-phenylethylamine, demonstrating the utility of this method with chiral amines. mdpi.com

An alternative strategy involves starting from 2-aminobutyric acid or its derivatives. The carboxylic acid functionality can be reduced to a primary alcohol to form the butanol backbone. For instance, (R)-2-Amino-4-phenylbutan-1-ol has been synthesized by the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride (LiAlH₄). orgsyn.org A similar reduction of 2-aminobutyric acid or its esters would yield 2-aminobutan-1-ol, which could then be N-alkylated with a phenylethyl halide or by reductive amination with phenylacetaldehyde (B1677652) to afford the final product.

The direct reduction of α-amino acids to β-amino alcohols is a well-established method. thieme-connect.com Reagents like lithium aluminum hydride or sodium borohydride in the presence of activating agents are commonly employed for this transformation. thieme-connect.com

Starting MaterialKey TransformationIntermediate/Product
1-Hydroxybutan-2-oneReductive amination with phenylethylamineThis compound
2-HydroxybutanalReductive amination with phenylethylamineThis compound
2-Aminobutyric AcidReduction of carboxylic acid, then N-alkylation2-Aminobutan-1-ol, then this compound

The formation of the β-amino alcohol can also be achieved through coupling reactions, most notably the ring-opening of epoxides with amines. researchgate.netrroij.com The reaction of 1,2-epoxybutane (B156178) with phenylethylamine would directly yield this compound. This aminolysis of epoxides is a highly regioselective process, with the amine typically attacking the less sterically hindered carbon of the epoxide ring. rroij.com

Various catalysts can be employed to facilitate this reaction, including Lewis acids, solid acids, and metal complexes, often leading to high yields and selectivity under mild conditions. researchgate.netrroij.comgrowingscience.com For instance, sulfated tin oxide has been shown to be an effective catalyst for the ring-opening of epoxides with both aromatic and aliphatic amines. growingscience.com Metal- and solvent-free protocols using acetic acid have also been developed for this transformation. rsc.org

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling to form the C-N bond of this compound is less common, related Ullmann-type reactions have been used for the arylation of β-amino acids. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Due to the presence of two chiral centers in this compound, four possible stereoisomers exist. The stereoselective synthesis of these isomers is crucial for applications where specific stereochemistry is required.

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched β-amino alcohols. sciengine.com This can be achieved through various strategies, including the asymmetric reduction of α-amino ketones or the asymmetric amination of alcohols.

One approach is the catalytic asymmetric β-amination of alcohols, which provides a direct pathway to chiral β-amino alcohols. sciengine.com Another powerful method is the asymmetric transfer hydrogenation (ATH) of α-amino ketones. thieme-connect.comresearchgate.netthieme-connect.com This reaction uses a chiral catalyst, often a ruthenium or rhodium complex, to selectively reduce the ketone to one enantiomer of the alcohol. thieme-connect.com For example, the ATH of α-amino ketones has been shown to produce optically active amino alcohols with high enantiomeric excesses (up to 95%) and excellent yields. thieme-connect.com

Iridium-catalyzed asymmetric hydrogenation of α-amino ketones is another highly effective method for synthesizing chiral 1,2-amino alcohols, achieving excellent enantioselectivities. researchgate.net

Catalytic SystemSubstrate TypeProductEnantioselectivity
Ru or Rh complexesα-Amino ketonesβ-Amino alcoholsHigh (up to 95% ee)
Chiral Iridium catalystsα-Amino ketones1,2-Amino alcoholsExcellent (up to 99.9% ee)
Chiral Ruthenium catalystN-benzoyloxycarbamatesChiral oxazolidin-2-ones (precursors to β-amino alcohols)Up to 99% ee

Catalytic hydrogenation over heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd-C) can be rendered asymmetric by modifying the catalyst with a chiral auxiliary. This approach has been applied to the asymmetric hydrogenation of various functional groups.

While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principle is well-established for the asymmetric hydrogenation of ketones and imines. For instance, Pd/bisphosphine complexes have been shown to be highly effective for the asymmetric hydrogenation of activated imines with excellent enantioselectivities. dicp.ac.cn The hydrogenation of an N-phenylethyl-1-hydroxybutan-2-imine over a chiral catalyst would be a direct route to the desired product.

The asymmetric hydrogenation of cyclic N-alkyl imines has been successfully achieved using chiral cationic Ru-MsDPEN catalysts, yielding products with up to 98% ee. nih.gov This demonstrates the potential for asymmetric hydrogenation of imine precursors to produce chiral amines.

Asymmetric Catalysis in Beta-Amino Alcohol Formation

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino alcohols. These methods utilize small organic molecules to catalyze reactions enantioselectively, avoiding the use of metal catalysts. researchgate.netbme.hu A common strategy involves the asymmetric ring-opening of meso epoxides with nucleophiles, such as anilines, in the presence of a chiral organocatalyst. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 1,2-epoxybutane with 2-phenylethylamine. A chiral sulfinamide-based organocatalyst, for instance, has been shown to be effective in the asymmetric ring-opening of meso epoxides with anilines, yielding β-amino alcohols with high enantioselectivity. organic-chemistry.org The development of new organocatalysts is an active area of research aimed at improving yields, selectivity, and substrate scope for compounds like 4-aminobutan-1-ol derivatives. researchgate.netbme.hu

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in synthesis. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of 1,2-amino alcohols, tert-butanesulfinimine has been successfully employed as a chiral auxiliary. thieme-connect.de This method involves the addition of a Grignard reagent to a tert-butanesulfinimine, followed by oxidation, to produce the desired amino alcohol with high stereoselectivity. thieme-connect.de Another widely used class of chiral auxiliaries is the Evans oxazolidinones. These have been instrumental in asymmetric Diels-Alder reactions and can be used to synthesize a variety of chiral molecules. nih.gov A synthetic route toward this compound could be envisioned where a precursor molecule is coupled with a chiral auxiliary to guide the stereoselective introduction of the amine or alcohol functional group.

Enantiomeric Enrichment and Optical Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are required to separate the desired enantiomer. acs.org For amino alcohols, several resolution methods have been developed.

One common method is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. google.com These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Another approach is enzymatic resolution. For example, a process has been described where racemic 2-aminobutanol is converted to its N-carbamoyl derivative, which is then subjected to lipase-catalyzed esterification. The enzyme preferentially esterifies one enantiomer, allowing for the separation of the esterified and non-esterified forms. google.com Fractional reactive extraction is another technique that has been explored for the chiral separation of amines and amino alcohols. utwente.nl

Resolution TechniqueDescriptionResolving Agent ExampleReference
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Tartaric acid derivatives google.com
Enzymatic Resolution Use of an enzyme (e.g., lipase) to selectively react with one enantiomer of a derivatized racemate.Lipase google.com
Fractional Reactive Extraction A separation technique involving a chiral extractant to selectively partition one enantiomer into a separate phase.Chiral hydrophobic aldehydes utwente.nl
Chromatographic Separation Use of a chiral stationary phase in chromatography to separate enantiomers.LDH-R,R-4-AuNPs acs.org

Regioselective and Stereoselective Functionalization of Precursors

The synthesis of this compound is most directly achieved through the nucleophilic ring-opening of a substituted oxirane, specifically 1,2-epoxybutane (also known as butene oxide), with 2-phenylethylamine. This reaction's outcome is critically dependent on both regioselectivity and stereoselectivity.

The reaction is an SN2-type aminolysis. For unsymmetrical epoxides like 1,2-epoxybutane, the amine can attack either the less sterically hindered carbon (C1) or the more substituted carbon (C2). The regioselectivity can be influenced by the reaction conditions and the choice of catalyst. organic-chemistry.orgdiva-portal.org Lewis acid catalysts, such as tungsten or yttrium salts, have been shown to promote high regioselectivity, favoring attack at the C3 position in 2,3-epoxy alcohols. acs.org In the case of 1,2-epoxybutane, this corresponds to attack at the C2 position, which would yield the desired 2-amino-1-butanol backbone. The reaction is also stereospecific, proceeding with an inversion of configuration at the center of attack. acs.org Therefore, using an enantiomerically pure epoxide allows for the synthesis of an enantiomerically pure amino alcohol. diva-portal.orgacs.org Titanosilicate molecular sieves have also been reported as effective, reusable catalysts for the regioselective aminolysis of epoxides under mild, solvent-free conditions. researchgate.net

Spectroscopic and Chromatographic Characterization in Synthetic Research

Following synthesis, rigorous characterization is essential to confirm the structure and purity of the target compound. NMR spectroscopy and mass spectrometry are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenylethyl and butanol moieties. The aromatic protons of the phenyl group would appear in the δ 7.2-7.4 ppm region. The two methylene (B1212753) groups of the phenylethyl chain (-CH₂-CH₂-Ph) would likely appear as two triplets around δ 2.8-3.0 ppm. The protons of the butanol portion would be more complex due to the chiral center. The -CH₂OH protons would appear as a multiplet, and the methine proton (-CH-) adjacent to the nitrogen would also be a multiplet. The ethyl group (-CH₂-CH₃) would show a quartet and a triplet. docbrown.inforesearchgate.net

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the phenylethyl and butanol chains, and the carbons bearing the hydroxyl and amino groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (C₆H₅) 7.20 - 7.40 Multiplet
Benzyl (-CH₂-Ph) ~2.85 Triplet
Ethylamino (-N-CH₂-CH₂Ph) ~2.95 Triplet
Methine (-CH(N)-) ~2.70 Multiplet
Methylene (-CH₂OH) ~3.40 - 3.60 Multiplet
Ethyl (-CH₂CH₃) ~1.50 Multiplet (Quintet)
Methyl (-CH₂CH₃) ~0.95 Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The molecular formula for this compound is C₁₂H₁₉NO, giving it a molecular weight of 193.29 g/mol . fluorochem.co.uk

The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely be dominated by cleavages characteristic of amines and alcohols. A prominent peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), formed by benzylic cleavage and rearrangement. Another significant fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom. This could result in the loss of an ethyl radical to give a fragment at m/z 164 (M-29) or the loss of the hydroxymethyl-ethyl group to give a fragment at m/z 104.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
193 Molecular Ion [M]⁺ [C₁₂H₁₉NO]⁺
164 [M - C₂H₅]⁺ [C₁₀H₁₄NO]⁺
105 [C₈H₉]⁺ [C₈H₉]⁺
104 [C₇H₈N]⁺ [C₇H₈N]⁺

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quality control of synthesized this compound. Its application is twofold: to ascertain the chemical purity of the compound and to determine its enantiomeric excess, a critical parameter for chiral molecules. The versatility of HPLC allows for the development of specific methods tailored to these distinct analytical objectives.

For the assessment of chemical purity, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.net The separation mechanism is based on the differential partitioning of the target compound and any process-related impurities between the two phases. A UV detector is frequently used for detection, set at a wavelength where the aromatic phenylethyl group exhibits strong absorbance. google.com The simplicity, speed, and accuracy of RP-HPLC make it a valuable tool in monitoring the purification process and ensuring the final product meets required specifications. researchgate.net

The determination of enantiomeric excess (e.e.), which quantifies the stereochemical purity of a chiral compound, necessitates the use of chiral HPLC. heraldopenaccess.us This is of particular importance as the biological activity of enantiomers can differ significantly. csfarmacie.cz Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to their separation and distinct retention times. heraldopenaccess.uscsfarmacie.cz Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective for the enantioseparation of phenylethanolamine derivatives. nih.gov The mobile phase in chiral HPLC is typically a non-polar solvent system, like n-hexane mixed with an alcohol such as ethanol (B145695) or isopropanol, and may contain a small amount of an amine modifier like triethylamine (B128534) to improve peak shape. nih.gov

In some cases, derivatization of the analyte can be performed prior to HPLC analysis. This is particularly useful for compounds that lack a strong chromophore, which would result in poor detection by a UV detector. google.com A derivatizing agent can be introduced to react with the amino alcohol functionality, yielding a product with enhanced UV absorbance or fluorescence, thereby increasing the sensitivity of the detection method. google.comnih.gov

Detailed Research Findings

Scientific literature provides numerous examples of HPLC method development for the analysis of analogous compounds, offering a solid foundation for establishing robust analytical procedures for this compound.

A study on the enantioseparation of novel phenylethanolamine derivatives demonstrated the successful use of a Chiralpak AS-H column, which is based on an amylose stationary phase. nih.gov The researchers achieved excellent baseline separation for most of the tested compounds using a mobile phase composed of n-hexane, ethanol, and triethylamine. nih.gov The study highlighted that the enantioseparation was enthalpy-driven and that the structural features of the analytes significantly influenced chiral recognition. nih.gov

Another approach involves the use of various modified amino alcohol-derived chiral stationary phases. Research has shown that CSPs derived from (R)-phenylglycinol and (S)-leucinol can be effective for the chiral separation of related compounds. nih.gov This underscores the importance of screening different CSPs to find the optimal one for a specific analyte.

For compounds like 2-aminobutanol, which lack a UV-absorbing chromophore, a derivatization strategy has been successfully employed. google.com By reacting the analyte with (R)-(+)-1-phenylethanesulfonyl chloride, a derivative with strong UV absorption is formed, allowing for its determination by reversed-phase HPLC using a standard C18 column. google.com This method was shown to be effective for both qualitative and quantitative analysis, as well as for determining chiral purity. google.com

The following interactive data tables provide illustrative examples of HPLC conditions and the kind of data that can be obtained from such analyses.

Table 1: Example HPLC Conditions for Analysis of this compound

Parameter Purity Analysis (RP-HPLC) Enantiomeric Excess (Chiral HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiralpak AS-H (or similar amylose-based CSP)
Mobile Phase Acetonitrile:Water (gradient or isocratic)n-Hexane:Ethanol:Triethylamine (e.g., 98:2:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 220 nm
Injection Volume 20 µL10 µL

Table 2: Hypothetical HPLC Data for Purity and Enantiomeric Excess Determination

Analysis Peak Identity Retention Time (min) Peak Area Calculated Purity / E.E.
Purity Impurity A5.815,000
This compound 10.2 980,000 98.5%
Impurity B12.15,000
Enantiomeric Excess (S)-enantiomer14.5990,000
(R)-enantiomer18.210,00098.0% e.e.

The data presented in these tables are for illustrative purposes and demonstrate how HPLC can be used to generate quantitative results regarding the purity and enantiomeric composition of this compound. The successful implementation of such methods is crucial for ensuring the quality and consistency of the final synthesized compound.

Stereochemical Aspects and Conformational Analysis of 2 2 Phenylethyl Amino Butan 1 Ol

Identification and Configuration of Chiral Centers within the 2-[(2-Phenylethyl)amino]butan-1-ol Scaffold

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituents. The presence of these stereocenters means the molecule can exist as multiple stereoisomers. Specifically, with two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers are possible, resulting in four potential stereoisomers for this compound. pharmacy180.com

The configuration of each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.org This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number. libretexts.org

The two chiral centers in this compound are located at:

C2: The carbon atom bonded to the hydroxyl group (-OH), the ethyl group (-CH2CH3), the amino group (-NH-), and a hydrogen atom.

The carbon in the butanol backbone attached to the amino group: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), the rest of the butanol chain, and the (2-phenylethyl)amino group.

Conformational Preferences and Isomeric Equilibria of this compound

The free rotation around the single bonds in the this compound molecule allows it to adopt various conformations. scribd.com The stability of these conformers is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

The acyclic nature of the butanol backbone provides significant conformational flexibility. The relative positioning of the substituents along this chain can be described using terms like syn and anti. The syn conformation refers to a spatial arrangement where the substituents are on the same side of the molecule, while the anti conformation has them on opposite sides. The equilibrium between these conformations is dictated by their relative energies, with lower energy conformations being more populated.

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond can potentially form between the hydroxyl group (-OH) and the nitrogen atom of the amino group. This interaction would favor conformations where these two groups are in close proximity.

The bulky phenylethyl group attached to the nitrogen atom also significantly influences the conformational preferences. Steric hindrance between this group and the substituents on the butanol backbone will disfavor certain conformations. The molecule will tend to adopt a shape that minimizes these steric clashes, likely leading to an extended conformation where the bulky groups are positioned as far apart as possible.

The study of related amino alcohols has shown that the stereochemistry at the chiral centers can influence the preferred conformation. For example, the relative orientation of substituents in syn and anti isomers can lead to different intramolecular interactions and, consequently, different conformational equilibria. rsc.org

Impact of Stereoisomerism on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is critical for its interaction with other chiral molecules, such as biological receptors or enzymes. This principle of stereoselectivity is fundamental in pharmacology and biochemistry, as different stereoisomers of a drug can exhibit vastly different biological activities.

The concept of "chiral recognition" dictates that a chiral molecule will interact differently with the enantiomers of another chiral molecule. This is often analogized to a handshake, where a right hand fits well with another right hand but not with a left hand. Similarly, a specific stereoisomer of this compound will have a unique fit with a chiral binding site.

The arrangement of the hydroxyl, amino, and phenylethyl groups in space creates a specific pharmacophore, which is the ensemble of steric and electronic features that is necessary for molecular recognition. Even subtle changes in the spatial orientation of these groups, as seen between different diastereomers, can lead to significant differences in binding affinity and efficacy. uc.pt For instance, one diastereomer might be able to form crucial hydrogen bonds and hydrophobic interactions within a binding pocket, while another diastereomer, with a different spatial arrangement, may not be able to establish these same interactions, or may even experience steric clashes.

Research on similar chiral amino alcohols has demonstrated that the stereochemical configuration is a key determinant of their biological activity. uc.ptsciencenet.cn The synthesis of enantiomerically pure compounds is often a major focus in medicinal chemistry to isolate the most active and selective stereoisomer. sciencenet.cn

Structural Modifications and Derivatization Strategies of 2 2 Phenylethyl Amino Butan 1 Ol

Modifications at the Amine Nitrogen and Hydroxyl Oxygen Functionalities

The amine and hydroxyl groups are key functional moieties that can be readily modified through a range of well-established chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine in 2-[(2-Phenylethyl)amino]butan-1-ol is a nucleophilic center that can undergo both N-alkylation and N-acylation to introduce a wide array of substituents.

N-Alkylation can be achieved through several methods. The direct reaction with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. A more controlled method involves reductive amination, where the parent amine reacts with an aldehyde or ketone in the presence of a reducing agent. Another sophisticated strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which utilizes a metal catalyst to temporarily dehydrogenate an alcohol to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst, regenerating the catalyst and producing water as the only byproduct. d-nb.infojustice.gc.ca For instance, ruthenium-based catalysts have been effectively used for the N-alkylation of aromatic primary amines with various primary alcohols, yielding secondary amines in high yields under mild conditions. google.com While direct examples for this compound are not prevalent in readily available literature, the principles of N-alkylation of similar amino alcohols are well-established. beilstein-journals.orgprepchem.com

N-Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form an amide. This reaction is generally high-yielding and can be performed under mild conditions, often in the presence of a base to neutralize the acidic byproduct. The selective N-acylation of amino alcohols is a well-documented process, crucial in the synthesis of various biologically active molecules. nih.govresearchgate.net For example, new N-acyl-1-amino-2-alcohols have been synthesized via the Ritter reaction. nih.gov The synthesis of N-acyl amino acids can also be achieved through chemical methods, often involving the activation of a carboxylic acid. nih.gov

ModificationReagent/MethodExpected Product
N-AlkylationAlkyl halide (e.g., Methyl Iodide)N-Methyl-2-[(2-phenylethyl)amino]butan-1-ol
N-AlkylationReductive Amination (e.g., with Acetone)N-Isopropyl-2-[(2-phenylethyl)amino]butan-1-ol
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-Acetyl-2-[(2-phenylethyl)amino]butan-1-ol
N-AcylationAcid Anhydride (e.g., Acetic Anhydride)N-Acetyl-2-[(2-phenylethyl)amino]butan-1-ol

Formation of N-Sulfonyl Beta-Amino Alcohol Derivatives

The amine functionality can also be converted into a sulfonamide through reaction with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction is generally robust and provides stable N-sulfonyl derivatives. The synthesis of N-sulfonylated amino alcohols is a known strategy to create ligands for enantioselective catalysis. d-nb.info For instance, a series of N-sulfonylated amino alcohols have been prepared and used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. d-nb.info The synthesis of N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide has also been reported, where the parent sulfonamide was first prepared by reacting benzenesulfonyl chloride with 2-amino-2-methyl propan-1-ol. google.com

ReagentBaseExpected Product
Benzenesulfonyl chloridePyridineN-Benzenesulfonyl-2-[(2-phenylethyl)amino]butan-1-ol
p-Toluenesulfonyl chlorideTriethylamineN-(p-Toluenesulfonyl)-2-[(2-phenylethyl)amino]butan-1-ol

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group of this compound is another key site for derivatization, allowing for the formation of esters and ethers.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. medcraveonline.com The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base, can drive the reaction to completion. medcraveonline.com The synthesis of (+)-2-amino-1-butanol, a key intermediate for some pharmaceuticals, involves the esterification of L-2-aminobutyric acid followed by reduction. nih.gov Lipase-catalyzed esterification is also a viable green chemistry approach for producing ester derivatives of secondary metabolites. medcraveonline.com

Etherification , the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. thieme-connect.de Alternatively, dehydrative ether formation from two alcohols can be catalyzed by strong acids. Hydroxy aliphatic substituted phenyl aminoalkyl ether derivatives have been synthesized, highlighting the feasibility of this modification on similar scaffolds. google.com

ModificationReagent/MethodExpected Product
EsterificationAcetic Anhydride2-[(2-Phenylethyl)amino]butan-1-yl acetate
EsterificationBenzoyl Chloride2-[(2-Phenylethyl)amino]butan-1-yl benzoate
EtherificationWilliamson Synthesis (e.g., with Methyl Iodide and a strong base)1-Methoxy-2-[(2-phenylethyl)amino]butane

Functionalization of the Phenylethyl Moiety

The phenylethyl portion of the molecule offers further opportunities for structural diversification through modifications on the aromatic ring or the ethyl linker.

Aromatic Ring Substitutions

The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents, thereby altering the electronic and steric properties of the molecule. masterorganicchemistry.com Common examples include nitration, halogenation, and sulfonation.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The position of substitution (ortho, meta, or para) will be influenced by the directing effects of the alkylaminoethyl substituent.

Halogenation , such as bromination or chlorination, can be achieved using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Sulfonation can be performed using fuming sulfuric acid (a mixture of H₂SO₃ and SO₃), which introduces a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com

The synthesis of 2-(2-phenyethyl)chromones and their derivatives often involves modifications on the phenyl ring, showcasing the chemical accessibility of this part of the molecule for derivatization. nih.gov

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄2-{[2-(Nitrophenyl)ethyl]amino}butan-1-ol (ortho, meta, para isomers)
BrominationBr₂, FeBr₃2-{[2-(Bromophenyl)ethyl]amino}butan-1-ol (ortho, para isomers)
SulfonationSO₃, H₂SO₄4-{2-[1-(Hydroxymethyl)propylamino]ethyl}benzenesulfonic acid

Alkyl Chain Alterations

Phenylethyl Chain Alterations: The length of the ethyl chain connecting the phenyl ring to the amine can be varied. For instance, homologation to a propyl or butyl chain can be achieved through multi-step synthetic sequences, potentially starting from different phenylalkyl halides or aldehydes. The synthesis of various phenethylamine (B48288) derivatives often involves the construction of the side chain, allowing for the introduction of different lengths. google.com

Butanol Chain Alterations: The butyl group can also be modified. For example, changing the chain length to a pentyl or propyl group would involve starting from a different amino alcohol precursor, such as 2-aminopentan-1-ol (B96186) or 2-aminopropan-1-ol. The effect of alkyl chain length on the physical and chemical properties of molecules is a well-studied area. nih.gov For example, the branching of the alkyl chain in butanolamines has been shown to influence their properties. thieme-connect.de A patent for 2-amino-propanol derivatives describes modifications where the alkyl group attached to the amino alcohol core is varied. google.com

Modification StrategyExample VariationStarting Material Implication
Phenylethyl Chain Homologation2-[(3-Phenylpropyl)amino]butan-1-olUse of 3-phenylpropanal (B7769412) in reductive amination
Butanol Chain Variation2-[(2-Phenylethyl)amino]pentan-1-olUse of 2-aminopentan-1-ol
Butanol Chain Branching3-Methyl-2-[(2-phenylethyl)amino]butan-1-olUse of 3-methyl-2-aminobutan-1-ol

Cyclization Reactions Leading to Heterocyclic Systems Incorporating the 2-Amino-1-butanol Core

The inherent 1,2-amino alcohol motif within this compound serves as a versatile precursor for the synthesis of a variety of six-membered nitrogen-containing heterocycles. These ring systems, such as morpholines, thiomorpholines, and piperazines, are prominent pharmacophores in medicinal chemistry. bris.ac.uk General synthetic strategies involve reacting the bifunctional amino alcohol core with suitable dielectrophiles.

Morpholine (B109124) Synthesis: The synthesis of morpholines from 1,2-amino alcohols is a well-established transformation. A common method involves the annulation of the amino alcohol with a two-carbon electrophilic synthon. For instance, reaction with chloroacetyl chloride followed by reduction of the intermediate morpholinone is a classic approach. chemrxiv.org A more direct, one-step protocol utilizes vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, which act as a bis-electrophile, reacting with both the amino and hydroxyl groups to form the morpholine ring. bris.ac.uk Applying this to this compound would result in a morpholine ring substituted with both a phenylethyl group on the nitrogen and an ethyl group on the carbon adjacent to the oxygen.

Another effective method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base, which cleanly affords the desired morpholine derivatives. chemrxiv.orgorganic-chemistry.org Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates also provide a pathway to highly substituted morpholines. nih.gov

Thiomorpholine (B91149) Synthesis: The synthesis of thiomorpholines can be achieved by adapting the strategies used for morpholines. The 2-amino-1-butanol core would first require conversion of the hydroxyl group to a thiol, yielding the corresponding 2-aminobutan-1-thiol derivative. This β-aminothiol can then undergo cyclization. The reaction of β-aminothiols with vinyl sulfonium salts has been shown to produce thiomorpholines in near-quantitative yields. bris.ac.uk Intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, is another viable route to the thiomorpholine core. organic-chemistry.org

Piperazine (B1678402) Synthesis: Synthesizing a piperazine ring from this compound is more complex as it requires the introduction of a second nitrogen atom. A plausible strategy would involve a multi-step sequence. First, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or halide) and then displaced by a protected amine, such as a tosylamide. Subsequent deprotection and intramolecular cyclization would form the piperazine ring.

Alternatively, general methods for piperazine synthesis often rely on the cyclization of N,N'-disubstituted ethylenediamines. nih.govrjptonline.org One could envision reacting the phenylethylamino group of the parent compound with a suitable two-carbon fragment containing a masked or protected second amine, which could then be cyclized. For example, reacting phenylethylamine (a related precursor) with an epoxide and ethylenediamine (B42938) can lead to piperazine structures. rjptonline.org Similarly, the reaction of ethylenediamine with 2-phenyloxirane is a known route to 2-phenylpiperazine, highlighting a relevant synthetic pathway. rjptonline.org

Target HeterocycleGeneral Starting MaterialKey Reagents/StrategyResulting Core Structure from this compound
Morpholine1,2-Amino AlcoholAnnulation with a C2 dielectrophile (e.g., diphenyl vinyl sulfonium triflate, ethylene sulfate). bris.ac.ukorganic-chemistry.org3-Ethyl-4-(2-phenylethyl)morpholine
Thiomorpholineβ-AminothiolConversion of -OH to -SH, followed by cyclization with a C2 dielectrophile. bris.ac.uk3-Ethyl-4-(2-phenylethyl)thiomorpholine
Piperazine1,2-DiamineConversion of -OH to a protected amine, followed by intramolecular cyclization. nih.govrjptonline.org2-Ethyl-1-(2-phenylethyl)piperazine

Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its interaction with its biological target. spirochem.comnih.gov This involves substituting a functional group with another that possesses similar steric, electronic, or hydrogen-bonding properties. drughunter.comipinnovative.com For this compound, several bioisosteric modifications can be proposed to potentially enhance metabolic stability, solubility, potency, or selectivity.

Phenyl Ring Replacements: The phenyl ring is a common target for bioisosteric replacement to address issues like metabolic oxidation or to explore new interactions with a target protein. nih.gov Replacing the phenyl ring with various heterocycles can modulate electronic properties and hydrogen bonding capabilities. ipinnovative.com

Hydroxyl and Amine Group Replacements: The hydroxyl (-OH) and secondary amine (-NH-) groups are critical for hydrogen bonding. These can be interchanged or replaced with other classical bioisosteres. u-tokyo.ac.jp The thiol group (-SH) is a known bioisostere for both hydroxyl and amino groups due to its similar size and ability to act as a hydrogen bond donor. u-tokyo.ac.jp Fluorine can also be used as a replacement for a hydroxyl group, a strategy that can block metabolic oxidation at that site. u-tokyo.ac.jp

Alkyl Chain Replacements: The ethyl group on the butanol backbone contributes to the molecule's lipophilicity. Replacing this with other groups can alter this property. For example, incorporating an oxetane (B1205548) ring can increase three-dimensionality and improve properties like solubility. princeton.edu

Original GroupMolecular LocationProposed Bioisosteric Replacement(s)Potential Rationale/Advantage
PhenylPhenylethyl moietyPyridyl, Thienyl, CyclohexylModulate electronics, improve solubility, alter metabolic profile. nih.gov
Hydroxyl (-OH)Butan-1-olThiol (-SH), Amino (-NH2), Fluorine (F), Methoxy (-OCH3)Alter hydrogen bonding, block metabolism, change polarity. ipinnovative.comu-tokyo.ac.jpu-tokyo.ac.jp
Secondary Amine (-NH-)LinkerOxygen (-O-), Methylene (B1212753) (-CH2-), Sulfonamide (-SO2NH-)Modify basicity (pKa), hydrogen bonding capacity, and metabolic stability. ipinnovative.comu-tokyo.ac.jp
Ethyl (-CH2CH3)Butanol backboneCyclopropyl, Oxetanyl, Trifluoromethyl (-CF3)Increase metabolic stability, improve solubility, enhance binding affinity. princeton.edu

These derivatization strategies highlight the versatility of the this compound scaffold for generating libraries of new chemical entities with potentially improved drug-like properties.

Computational and Theoretical Investigations of 2 2 Phenylethyl Amino Butan 1 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.comabinit.orgscispace.com A typical DFT study of 2-[(2-Phenylethyl)amino]butan-1-ol would involve geometry optimization, where the molecule's most stable three-dimensional arrangement of atoms (its minimum energy conformation) is calculated. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure is analyzed. This includes the distribution of electron density, which is crucial for understanding the molecule's physical and chemical properties. However, no specific studies detailing the optimized geometry or electronic structure of this compound using DFT methods are available in the published literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.denih.govbatistalab.com It provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, identifying lone pairs and bonds. uni-muenchen.deicm.edu.pl By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with intramolecular charge transfer, which is crucial for understanding molecular stability. icm.edu.plijasret.com

A detailed NBO analysis of this compound would elucidate the nature of its chemical bonds and the stabilizing effects of its internal electronic interactions. Such a study has not been published.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netyoutube.com It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. ijasret.comnih.gov

For this compound, an MEP map would highlight the reactive parts of the molecule, such as the electron-rich oxygen and nitrogen atoms and the electron-deficient hydrogen atoms. nih.gov This information is vital for predicting intermolecular interactions. ijasret.com However, no MEP maps for this specific compound are available in the literature.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations would be employed for conformational sampling to explore its various possible shapes (conformations) and their relative energies.

When studying the interaction of this compound with a biological target (like a protein), MD simulations can provide insights into the dynamics of the binding process, the stability of the ligand-protein complex, and the specific interactions that hold them together. nih.gov Despite the power of this technique, a search of the scientific literature did not yield any studies on the molecular dynamics of this compound.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is widely used in drug design to predict the binding affinity and mode of interaction between a small molecule and its protein target. dntb.gov.ua The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "scoring function" to estimate the strength of the interaction.

A molecular docking study of this compound against a specific biological target could provide hypotheses about its mechanism of action and binding affinity. chemrxiv.org However, no such in silico docking studies for this compound have been published.

Prediction of Ligand-Target Binding Modes and Affinities

The prediction of how a small molecule (ligand) like this compound will bind to a biological target, typically a protein, is a cornerstone of computational drug design. This process, often accomplished through molecular docking simulations, aims to identify the most stable binding pose of the ligand within the active site of the target and to estimate the strength of this interaction, known as binding affinity.

Currently, specific molecular docking studies detailing the binding modes and affinities of this compound with specific protein targets are not extensively available in publicly accessible research literature. Such studies would typically involve docking the three-dimensional structure of the compound into the binding pockets of various receptors, ion channels, or enzymes to predict its preferred orientation and interaction energy. The results are often presented in terms of docking scores or predicted binding free energies (ΔG), with lower values indicating a more favorable interaction.

For a hypothetical study, the predicted binding affinities could be presented as follows:

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Biological Targets

Target ProteinComputational MethodPredicted Binding Affinity (kcal/mol)
Adrenergic Receptor Beta-2Molecular Docking-8.5
Dopamine TransporterMolecular Docking-7.9
Serotonin TransporterMolecular Docking-7.2

Note: The data in this table is purely illustrative and does not represent actual research findings.

Elucidation of Key Intermolecular Interactions within Binding Sites

Beyond predicting the binding pose and affinity, computational analyses provide detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to molecular recognition and biological activity. The key intermolecular forces at play typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

A detailed computational investigation of this compound would map out these interactions within the binding site of a target protein. For instance, the hydroxyl group (-OH) of the butanol moiety is a potential hydrogen bond donor and acceptor. The secondary amine group (-NH-) can also participate in hydrogen bonding as a donor. The phenylethyl group, with its aromatic ring, is likely to engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

An analysis of these interactions could be summarized as follows:

Table 2: Hypothetical Key Intermolecular Interactions of this compound within a Target Binding Site

Interacting Group of LigandType of InteractionInteracting Amino Acid Residue(s)
Hydroxyl (-OH) groupHydrogen BondAsp113, Ser204
Amine (-NH-) groupHydrogen BondTyr316
Phenyl ringHydrophobic & π-π StackingPhe289, Trp109
Ethyl chainVan der WaalsVal114, Leu292

Note: The data in this table is purely illustrative and does not represent actual research findings.

Such detailed understanding of intermolecular contacts is invaluable for structure-activity relationship (SAR) studies and for the rational design of new analogs with improved potency and selectivity. By identifying which interactions are most critical for binding, medicinal chemists can strategically modify the structure of this compound to enhance its therapeutic profile.

Molecular Interactions and Biological Relevance of 2 2 Phenylethyl Amino Butan 1 Ol Analogues

Investigation of Molecular Targets and Pathways

The biological activity of 2-[(2-Phenylethyl)amino]butan-1-ol analogues is intrinsically linked to their ability to interact with specific biomolecular targets. These interactions can range from inhibiting enzymes to modulating the function of receptors and ion channels, thereby influencing a variety of cellular signaling pathways.

Enzymatic Inhibition Studies

Enzyme inhibitors are crucial tools in drug discovery, capable of modulating biochemical pathways to address a wide range of diseases. researchgate.net Analogues of this compound have been investigated for their potential as enzyme inhibitors. For instance, some related compounds have demonstrated inhibitory activity against enzymes implicated in various pathological conditions.

Thienopyrimidine derivatives, which share structural similarities with the core scaffold of this compound, have been identified as inhibitors of the respiratory complex I in Helicobacter pylori. nih.gov A high-throughput screen identified two such compounds with IC50 values of 1.55 µM and 1.72 µM, respectively. nih.gov Further optimization of these initial hits led to the development of more potent analogues. For example, the synthesis of 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol highlighted the potential of this chemical class. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the phenylethyl sidechain could significantly impact potency. One analogue, compound 19, which features a 3,4-dimethoxyphenethyl side chain, exhibited an 11-fold improvement in potency against H. pylori strain ATCC43504, with a pIC50 of 6.8 (IC50 of 0.16 µM). nih.gov

Another area of investigation for related structures is the inhibition of glutamine synthetase (GS), a potential drug target in Mycobacterium tuberculosis. mdpi.com While direct studies on this compound are not available, research on other small molecule inhibitors of GS provides insight into the types of interactions that could be relevant. For example, a class of 3-aminomidazo[1,2-a]pyridine analogues has been shown to inhibit M. tuberculosis GS, with the most potent compound displaying an IC50 of 2.5 µM. mdpi.com X-ray crystallography revealed that these inhibitors bind to the enzyme's nucleotide-binding site primarily through non-polar interactions. mdpi.com

The following table summarizes the enzymatic inhibitory activities of some compounds structurally related to this compound.

Compound ClassTarget EnzymeOrganismInhibitory Activity
ThienopyrimidinesRespiratory Complex IHelicobacter pyloriIC50 = 1.55 µM and 1.72 µM for initial hits; pIC50 = 6.8 for optimized analogue nih.gov
3-Aminomidazo[1,2-a]pyridinesGlutamine SynthetaseMycobacterium tuberculosisIC50 = 2.5 µM for most potent analogue mdpi.com

Receptor Agonism or Antagonism in Model Systems

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a critical role in signal transduction and are major targets for drug development. The orphan GPCR, GPR88, is highly expressed in the striatum of the brain and is considered a potential therapeutic target for central nervous system (CNS) disorders. nih.govnih.gov

Research has led to the discovery of potent agonists for GPR88. nih.gov One promising scaffold for GPR88 agonists is based on 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide]. nih.gov Another scaffold, 2-AMPP [(2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide], has also been identified as a GPR88 agonist with an EC50 of 414 nM. nih.gov Early structure-activity relationship (SAR) studies of these agonists have provided a preliminary understanding of the receptor's tolerances for agonist activity at different sites of the molecule. nih.gov For instance, the lipophilicity of the alkoxy group at one site is favorable for potency. nih.gov

The development of these agonists is a key step in characterizing the signaling mechanisms and biological functions of GPR88. nih.gov The table below presents data on the agonist activity of compounds related to the 2-amino-1-phenylethanol (B123470) scaffold at the GPR88 receptor.

Compound ScaffoldReceptorActivityEC50 Value
2-PCCAGPR88AgonistNot specified nih.gov
2-AMPPGPR88Agonist414 nM nih.gov

Modulation of Ion Channels

Voltage-gated calcium channels (VGCCs) are crucial for a variety of cellular processes, including neurotransmitter release and muscle contraction. google.com The N-type calcium channel, in particular, is a key player in neuronal signaling. nih.gov The activity of N-type calcium channels can be modulated by various factors, including G-protein subunits. nih.gov

Studies have shown that the Gβγ subunit of heterotrimeric G proteins mediates the voltage-dependent inhibition of N-type Ca2+ channels. nih.gov This modulation is a common pathway for receptor-mediated control of these channels. nih.gov The α-1B subunit (also known as Cav2.2) is the pore-forming component of the N-type calcium channel. The interaction between fibroblast growth factor-1 (FGF-1) and S100A13, which is involved in stress-induced non-vesicular release, is dependent on Ca2+-influx through N-type Ca2+ channels. nih.gov This process can be inhibited by ω-conotoxin GVIA, a specific blocker of N-type calcium channels. nih.gov

While direct evidence for the modulation of N-type calcium channels by this compound is not documented, the structural features of this compound and its analogues suggest potential interactions with such ion channels. The phenylethylamine moiety is a common pharmacophore in many neurologically active compounds.

Role of this compound as a Model Compound in Biochemical Research

In biochemical research, certain molecules serve as fundamental models for understanding more complex biological processes. (2S)-2-amino-4-phenylbutan-1-ol, a close analogue of the title compound, is utilized as a chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry is critical for producing pharmaceuticals and agrochemicals that require enantioselectivity for their biological activity.

This compound also acts as a precursor in the synthesis of other biologically active molecules. For example, derivatives have been explored for their potential antiviral properties. The utility of such compounds in research is pivotal for studying enzyme mechanisms and for designing new therapeutic agents. The amino and hydroxyl groups, along with the phenyl ring, provide multiple points for interaction with biological macromolecules.

Mechanistic Insights into Molecular Recognition Processes Based on Structural Features

The way in which this compound and its analogues interact with their biological targets is governed by the principles of molecular recognition. The structural features of these molecules, including the phenyl ring, the amino group, and the hydroxyl group, all contribute to their binding affinity and specificity.

The phenyl group can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket. The amino group, which is typically protonated at physiological pH, can form strong hydrogen bonds and ionic interactions with acidic residues like aspartate and glutamate. The hydroxyl group also acts as a hydrogen bond donor and acceptor, further stabilizing the ligand-receptor complex.

The stereochemistry of the butanol backbone is also a critical determinant of biological activity. The spatial arrangement of the functional groups dictates how the molecule fits into a three-dimensional binding site. For example, in the case of thienopyrimidine inhibitors of H. pylori, the R-enantiomer was found to be more potent than the S-enantiomer, although this sometimes led to an increase in cytotoxicity. nih.gov

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into these recognition processes. For instance, in the development of GPR88 agonists, it was found that the lipophilicity of substituents on the phenyl ring could be tuned to optimize potency. nih.gov Similarly, for anticonvulsant compounds based on a 2-(2-phenoxy)phenyl-1,3,4-oxadiazole scaffold, the presence of an electronegative substituent on the phenoxy or phenyl ring was found to be important for activity. science.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Systematic SAR Analysis of 2-[(2-Phenylethyl)amino]butan-1-ol Derivatives

Systematic SAR analysis involves modifying the chemical scaffold of a lead compound and assessing how these changes affect its biological activity. For derivatives of this compound, this analysis focuses on the core phenylethanolamine-like structure. wikipedia.orgquizlet.com

The biological activity of phenylethanolamine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring, the ethylamine (B1201723) side chain, and the amino group. quizlet.comscribd.com The fundamental structure for activity is the phenylethanolamine backbone. quizlet.com

Phenyl Ring Substitution: The aromatic ring is a key site for modification. The position and type of substituent can dictate receptor selectivity and potency. For instance, in related adrenergic agonists, hydroxyl groups on the phenyl ring are critical for hydrogen bonding with the receptor. quizlet.com Maximal sympathomimetic activity is often achieved with hydroxyl groups at the 3' and 4' positions, while a 3',5'-dihydroxy substitution pattern can confer selectivity for β2-adrenergic receptors. quizlet.com The absence of these hydroxyl groups, as in the parent this compound, significantly alters its interaction profile compared to endogenous catecholamines like norepinephrine. nih.gov

Side Chain Substitution: Modifications to the butanol side chain can impact both potency and metabolism. The ethyl group at the C2 position of the butan-1-ol backbone is a key feature. In similar phenylethanolamine structures, small alkyl groups on the carbon adjacent to the nitrogen (the α-carbon relative to the nitrogen) can slow metabolism by enzymes like monoamine oxidase (MAO), thereby increasing bioavailability. quizlet.com An ethyl group at this position has also been shown to decrease α-adrenergic activity while favoring β-adrenergic activity. quizlet.com

Amino Group Substitution: The substituent on the secondary amine is a major determinant of receptor selectivity. The 2-phenylethyl group in the title compound is a bulky, lipophilic substituent. Generally, for adrenergic agonists, increasing the size of the N-alkyl substituent (e.g., from methyl to isopropyl or tert-butyl) shifts the activity profile from α-adrenergic towards β-adrenergic receptors. scribd.com The large phenylethyl group suggests a preference for β-receptors.

The following table summarizes the general effects of substituents on the activity of phenylethanolamine derivatives, which provides a framework for understanding the SAR of this compound analogs.

Molecular PositionSubstituent TypeGeneral Effect on Activity
Phenyl Ring 3', 4'-DihydroxyMaximal α- and β-adrenergic activity. quizlet.com
3', 5'-DihydroxyIncreased selectivity for β2-adrenergic receptors. quizlet.com
4'-Hydroxy onlyImportant for β-receptor activity. scribd.com
UnsubstitutedReduced direct adrenergic receptor agonism compared to catecholamines.
Side Chain (C1) β-Hydroxyl GroupEssential for direct receptor binding; R-configuration preferred. scribd.com
Side Chain (C2) Small alkyl (e.g., Methyl, Ethyl)Hinders MAO metabolism, potentially increasing duration of action; can decrease α-receptor activity. quizlet.com
Amino Group Large alkyl/aralkyl (e.g., Isopropyl, tert-Butyl, Phenylethyl)Decreases α-receptor activity and increases β-receptor activity. scribd.com

Stereochemistry is a critical factor in the interaction between a drug and its biological target. The presence of chiral centers in this compound means that its stereoisomers can exhibit significantly different biological activities. The molecule possesses two chiral centers, at C1 (bearing the hydroxyl group) and C2 (bearing the amino group), giving rise to four possible stereoisomers (two pairs of enantiomers).

For the broader class of phenylethanolamines, the stereochemistry at the carbon atom carrying the hydroxyl group (the benzylic carbon) is paramount for activity at adrenergic receptors. wikipedia.org The (R)-enantiomer is consistently shown to be the more potent isomer for direct receptor agonism. scribd.com This preference is attributed to a specific three-point interaction model with the receptor, involving the hydroxyl group, the protonated amine, and the phenyl ring.

While direct studies on the specific diastereomers of this compound are not prevalent, research on analogous compounds confirms the importance of each chiral center. For example, studies on norephedrine (B3415761) and norpseudoephedrine, which also have two chiral centers, show that each isomer has a unique pharmacological profile. nih.gov Similarly, the stereoselectivity of transport across cell membranes by monoamine and organic cation transporters has been demonstrated for various chiral phenylethylamines, which can affect the pharmacokinetic profile of each isomer. researchgate.net Therefore, the biological activity of this compound is expected to be highly dependent on its specific stereoconfiguration, with each of the four isomers likely possessing a distinct activity and potency profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models enable the prediction of activity for novel, yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts. jksus.org For compounds related to this compound, such as β-adrenergic agonists, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govmdpi.commdpi.com

These studies typically build a model by aligning a set of structurally related molecules and calculating various molecular field descriptors around them. The model then uses statistical methods like Partial Least Squares (PLS) to establish a correlation between these descriptors and the observed biological activity (e.g., pEC50 or pIC50). nih.govmdpi.com

Key findings from QSAR studies on analogous β-adrenergic agonists include:

Steric Fields: The size and shape of the molecule are critical. The models often reveal regions where bulky substituents are favorable for activity and other regions where they are detrimental, providing a 3D map for optimal substitution. mdpi.com

Electrostatic Fields: The distribution of charge is crucial for receptor interaction. Contour maps from CoMFA/CoMSIA can indicate where electropositive or electronegative potentials enhance binding. nih.gov

Hydrophobicity and Lipophilicity: The hydrophobic character of different parts of the molecule influences both receptor binding and pharmacokinetic properties. mdpi.commdpi.com

Hydrogen Bond Donors/Acceptors: The models can identify key locations where hydrogen bond donor or acceptor groups are necessary for strong interactions with receptor residues. mdpi.comresearchgate.net

For a series of this compound derivatives, a QSAR model could predict their activity based on these calculated properties, accelerating the discovery of more potent or selective compounds.

QSAR DescriptorDescriptionRelevance to Molecular Activity
Steric (CoMFA/CoMSIA) Describes the van der Waals volume and shape of the molecule.Defines the required size and shape of substituents for optimal fit within the receptor binding pocket. mdpi.com
Electrostatic (CoMFA/CoMSIA) Represents the distribution of partial atomic charges.Highlights regions where positive or negative charges are favorable for electrostatic interactions with the target. nih.gov
Hydrophobic (CoMSIA) Maps the preference for nonpolar environments.Indicates where lipophilic groups can improve binding through hydrophobic interactions. mdpi.com
H-Bond Donor (CoMSIA) Identifies regions with hydrogen bond donating potential.Pinpoints key interactions, such as with the hydroxyl or amino groups, with receptor residues. researchgate.net
H-Bond Acceptor (CoMSIA) Identifies regions with hydrogen bond accepting potential.Shows where groups capable of accepting hydrogen bonds can enhance affinity. mdpi.com
Molar Refractivity (CMR) Relates to molecular volume and polarizability.Often correlates with the size of the molecule and the dispersion forces involved in binding. mdpi.com

Structure-Kinetic Relationship (SKR) Profiling of Target Interactions (e.g., association and dissociation rates)

Beyond simple binding affinity (a thermodynamic parameter), the kinetics of the drug-target interaction are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. Structure-Kinetic Relationship (SKR) studies analyze how modifications to a chemical structure influence the association rate constant (kon) and the dissociation rate constant (koff) of the drug-target complex. biorxiv.orgnih.gov The ratio of these constants (koff/kon) defines the equilibrium dissociation constant (KD), while the reciprocal of the dissociation rate (1/koff) defines the drug-target residence time.

A long residence time (i.e., a slow koff) is often associated with a more durable pharmacological effect and can be more predictive of in vivo efficacy than binding affinity alone. biorxiv.orgworktribe.com SKR studies aim to rationally design compounds with an optimal kinetic profile. For example, subtle structural changes in a series of kinase inhibitors were shown to dramatically alter their residence time, providing a clear structural rationale for their kinetic selectivity. nih.gov

For this compound derivatives, SKR profiling would involve:

Synthesizing a series of analogs with systematic structural modifications.

Using advanced biophysical techniques (e.g., Surface Plasmon Resonance, kinetic radioligand binding assays) to measure the kon and koff rates at the target receptor.

Correlating the structural changes with the observed kinetic parameters to build an SKR model.

This approach provides a deeper understanding than traditional SAR, explaining not just if a compound binds, but how it binds and for how long. This is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent.

Kinetic ParameterDefinitionSignificance in Drug Action
Association Rate (kon) The rate at which the drug binds to its target.Influences how quickly a drug can engage its target and elicit a response.
Dissociation Rate (koff) The rate at which the drug unbinds from its target.A primary determinant of the duration of action at the molecular level. Slow koff leads to prolonged target engagement. biorxiv.org
Residence Time (τ = 1/koff) The average time a drug remains bound to its target.Often correlates strongly with in vivo efficacy and can differentiate drugs with similar binding affinities. nih.gov
Equilibrium Dissociation Constant (KD = koff/kon) A measure of binding affinity at equilibrium.Represents the overall strength of the binding interaction but does not describe the temporal dynamics.

Future Research Directions and Translational Perspectives for 2 2 Phenylethyl Amino Butan 1 Ol

The unique structural characteristics of 2-[(2-Phenylethyl)amino]butan-1-ol, featuring a chiral amino alcohol backbone, position it as a valuable entity in medicinal chemistry. Future research is poised to unlock its full potential, from refining its synthesis to discovering novel applications. This involves leveraging cutting-edge technologies and synthetic strategies to develop new analogues and tools for chemical biology.

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Phenylethyl)amino]butan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-aminobutan-1-ol with 2-phenylethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Catalytic hydrogenation using Pd/C or LiAlH₄ (as in ) may enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is recommended. Monitor purity using HPLC (C18 column, methanol/water mobile phase) or GC-MS .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the amine and hydroxyl groups (δ ~1.5–2.5 ppm for CH₂ groups, δ ~3.5–4.0 ppm for -OH). FT-IR can validate functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3200–3600 cm⁻¹). Mass spectrometry (HRMS) ensures molecular ion consistency with C₁₂H₁₉NO (theoretical MW: 193.29 g/mol). Purity assessment via HPLC (>95% peak area) or melting point analysis (if crystalline) is critical .

Advanced Research Questions

Q. How can electrochemical impedance spectroscopy (EIS) and Tafel analysis evaluate the corrosion inhibition efficiency of this compound derivatives on metal surfaces?

  • Methodological Answer :
  • EIS : Immerse coated copper foils in acetate buffer (pH 3.5) and measure charge transfer resistance (Rₐₜ) over 24–72 hours. Calculate inhibition efficiency (%IE) using:
    %IE=(1Rct1(uncoated)Rct1(coated))×100\%IE = \left(1 - \frac{R_{\text{ct}}^{-1} (\text{uncoated})}{R_{\text{ct}}^{-1} (\text{coated})}\right) \times 100

  • Tafel Analysis : Polarize samples at ±250 mV vs. OCP (scan rate: 1 mV/s). Derive corrosion current density (iₐₒᵣᵣ) and compare slopes for coated vs. uncoated specimens. Higher %IE values correlate with stronger adsorption of the compound onto metal surfaces, as demonstrated for structurally similar inhibitors .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial, enzyme inhibition) of this compound analogs across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like bacterial strain (e.g., S. aureus ATCC 25923), inoculum size (~10⁵ CFU/mL), and solvent (DMSO ≤1% v/v) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation, alkyl chain length) on MIC values. For example, phenyl-substituted analogs show enhanced activity (MIC: 32–128 µg/mL) due to hydrophobic interactions with bacterial membranes .
  • Validate Contradictory Data : Replicate assays using orthogonal methods (e.g., broth microdilution vs. agar diffusion) and apply statistical tools (e.g., ANOVA, p < 0.05) to confirm significance .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., cytochrome P450 or bacterial topoisomerase). Set grid boxes to cover catalytic residues (e.g., Tyr32, Asp86 for E. coli gyrase).
  • Scoring and Validation : Prioritize poses with lowest binding energy (ΔG ≤ −7 kcal/mol). Validate via molecular dynamics (MD) simulations (NAMD/GROMACS) over 50–100 ns to assess stability of hydrogen bonds (e.g., between -NH and Glu50) and hydrophobic contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.